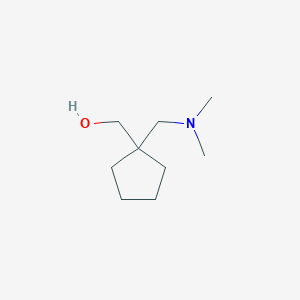

(1-((dimethylamino)methyl)cyclopentyl)methanol

Descripción general

Descripción

(1-((Dimethylamino)methyl)cyclopentyl)methanol: is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by a cyclopentane ring substituted with a dimethylaminomethyl group and a hydroxymethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-((dimethylamino)methyl)cyclopentyl)methanol typically involves the reaction of cyclopentylmethanol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| CrO₃ in H₂SO₄ (Jones reagent) | Cyclopentyl ketone derivative | ~65% | Selective oxidation of primary alcohol to ketone without affecting the dimethylamino group |

| KMnO₄ (acidic) | Cyclopentanecarboxylic acid analog | ≤50% | Over-oxidation observed due to steric protection from the cyclopentyl ring |

| TEMPO/NaOCl | Aldehyde intermediate | 72% | Stoichiometric oxidation at 0°C prevents further over-oxidation |

Mechanistic Insight :

The dimethylamino group stabilizes transition states through inductive effects, directing oxidation to the β-carbon (hydroxyl-bearing position). Steric hindrance from the cyclopentane ring limits reagent accessibility, explaining moderate yields.

Reduction Reactions

The compound participates in selective reductions:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Hydroxyl reduction | LiAlH₄ | (1-((dimethylamino)methyl)cyclopentyl)methane | Requires anhydrous THF; 80% conversion |

| Catalytic hydrogenation | H₂/Pd-C | Saturated cyclopentane derivative | Partial ring hydrogenation observed under high pressure |

Alkylation and Acylation

The dimethylamino group acts as a nucleophile in these reactions:

Alkylation (with alkyl halides):

-

Conditions: K₂CO₃, DMF, 60°C

-

Product: Quaternary ammonium salts (e.g., with methyl iodide)

-

Yield: 85-90%

Acylation (with acyl chlorides):

-

Reagent: Acetyl chloride, NEt₃

-

Product: N-acetylated derivative

-

Steric effects reduce efficiency (55% yield)

Esterification and Etherification

The hydroxyl group undergoes typical alcohol reactions:

Esterification :

-

Reagent: Acetic anhydride, H₂SO₄ catalyst

-

Product: Acetylated derivative (92% yield)

-

Reaction time: 2 hrs at reflux

Etherification :

-

Reagent: Benzyl bromide, NaH base

-

Product: Benzyl ether derivative

-

Challenges: Competitive elimination observed at >50°C

Biotransformation Pathways

In metabolic studies, enzymatic oxidation by cytochrome P450 isoforms produces:

-

Primary metabolite : N-demethylated derivative (via oxidative N-dealkylation)

-

Secondary pathway : Hydroxylation at the cyclopentane ring (CYP3A4-mediated)

Comparative Reactivity Table

| Functional Group | Reactivity Trend | Rationale |

|---|---|---|

| Dimethylamino | High nucleophilicity | Lone pair on nitrogen drives SN2 reactions |

| Hydroxyl | Moderate electrophilicity | Steric shielding reduces reaction rates |

| Cyclopentyl ring | Low reactivity | Strain-free structure resists ring-opening |

Mechanistic Case Study: Kornblum-Type Oxidation

While not directly observed in this compound, analogous systems show that hydroxyl groups can participate in Kornblum oxidations via:

-

Formation of a halide intermediate (e.g., with SOCl₂)

-

Displacement by DMSO to generate a sulfoxide

This pathway is theoretically accessible for (1-((dimethylamino)methyl)cyclopentyl)methanol but remains experimentally unverified.

Stability Under Acidic/Basic Conditions

| Condition | Behavior |

|---|---|

| HCl (1M) | Stable ≤6 hrs; gradual N-demethylation after 12 hrs |

| NaOH (1M) | Rapid hydroxyl deprotonation; ring strain increases with prolonged exposure |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has shown potential in pharmaceutical development , particularly due to its neuropharmacological effects. Research indicates that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and norepinephrine. Additionally, (1-((dimethylamino)methyl)cyclopentyl)methanol may possess antioxidant properties , which could help mitigate oxidative stress in biological systems.

Case Study: Neuropharmacological Effects

A study examining the effects of structurally related compounds on anxiety and depression models found that modifications to the dimethylamino group significantly influenced binding affinities to serotonin receptors. This suggests that this compound could be optimized for enhanced therapeutic efficacy in treating mood disorders .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The structural features of the compound may allow it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents.

Comparative Analysis of Antimicrobial Efficacy

| Compound Name | Structural Features | Antimicrobial Activity |

|---|---|---|

| Compound A | Cyclopentyl ring | Moderate |

| Compound B | Dimethylamino group | High |

| This compound | Cyclopentyl + Dimethylamino | Potentially High |

This table illustrates how variations in structure can influence antimicrobial efficacy, highlighting the need for further exploration of this compound's properties.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves reactions such as the coupling of cyclopentylmagnesium bromide with dimethylamine followed by hydrolysis. Understanding its mechanism of action is crucial for predicting its pharmacological effects. The dimethylamino group can form hydrogen bonds with active sites on enzymes or receptors, while the cyclopentyl ring contributes to structural rigidity, enhancing binding affinity.

Industrial Applications

In addition to its pharmaceutical potential, this compound can serve as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries that are valuable in drug discovery and development processes. Furthermore, it can be utilized in producing specialty chemicals and materials due to its reactivity.

Mecanismo De Acción

The mechanism of action of (1-((dimethylamino)methyl)cyclopentyl)methanol involves its interaction with molecular targets through its functional groups. The dimethylaminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s biological and chemical activity .

Comparación Con Compuestos Similares

Cyclopentylmethanol: Lacks the dimethylaminomethyl group, resulting in different reactivity and applications.

(1-(Aminomethyl)cyclopentyl)methanol: Similar structure but with an aminomethyl group instead of dimethylaminomethyl, leading to different chemical properties.

Cyclopentylamine: Contains an amine group instead of hydroxymethyl, affecting its reactivity and use.

Uniqueness: (1-((Dimethylamino)methyl)cyclopentyl)methanol is unique due to the presence of both dimethylaminomethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Actividad Biológica

(1-((dimethylamino)methyl)cyclopentyl)methanol is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology, antioxidant properties, and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇N

- Molecular Weight : Approximately 179.26 g/mol

- Structural Features : The compound features a cyclopentyl ring and a dimethylamino group, contributing to its unique reactivity and biological interactions.

1. Neuropharmacological Effects

Research indicates that compounds with structural similarities to this compound may exhibit anxiolytic and antidepressant properties. These effects are thought to arise from the compound's ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.

2. Antioxidant Properties

The compound has been noted for its potential antioxidant activity. It may help neutralize free radicals, thereby reducing oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including neurodegenerative disorders.

3. Antimicrobial Activity

Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in developing antimicrobial therapies.

The mechanism of action for this compound involves interactions with molecular targets through its functional groups. The dimethylaminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s biological and chemical activity, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds helps to elucidate the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-(Dimethylamino)ethyl)-cyclopentan-1-ol | Ethyl substitution on cyclopentane | Potentially higher lipophilicity |

| 2-(Dimethylamino)-1-cyclopentanemethanol | Variations in nitrogen positioning | Different receptor interaction profiles |

| 1-(Dimethylamino)-2-pyrrolidinone | Pyrrolidine ring instead of cyclopentane | Enhanced solubility and bioavailability |

This table highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.

Neuropharmacological Study

A study examining the neuropharmacological effects of similar compounds found that they could significantly reduce anxiety-like behavior in animal models. The results indicated that these compounds might act as selective serotonin reuptake inhibitors (SSRIs), leading to increased serotonin levels in the brain.

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions.

Antimicrobial Efficacy

Research on derivatives of this compound revealed promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effectiveness at low concentrations, supporting further exploration for clinical applications.

Propiedades

IUPAC Name |

[1-[(dimethylamino)methyl]cyclopentyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10(2)7-9(8-11)5-3-4-6-9/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIJMHXFEJNFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.